molecular formula C20H26N2O3 B11090906 2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol

2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol

Cat. No.: B11090906
M. Wt: 342.4 g/mol
InChI Key: CGCZGHDNCRVCII-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups and a nitrophenylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol typically involves the following steps:

    Alkylation: The tert-butyl groups are introduced via alkylation reactions, often using tert-butyl chloride and a suitable base such as potassium carbonate.

    Amination: The nitro group is then reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include tin(II) chloride, iron powder, and catalytic hydrogenation.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Halogenated phenols and other substituted phenolic compounds.

Scientific Research Applications

2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance and longevity.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.

    Antimicrobial Action: The nitrophenylamino group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: Lacks the nitrophenylamino group, making it less versatile in terms of chemical reactivity.

    2,6-Di-tert-butylphenol: Similar structure but different substitution pattern, affecting its chemical properties and applications.

    Butylated Hydroxytoluene (BHT): A well-known antioxidant with a similar phenolic structure but different substituents.

Uniqueness

2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol is unique due to the presence of both tert-butyl and nitrophenylamino groups, which confer distinct chemical reactivity and potential applications. Its combination of antioxidant, anti-inflammatory, and antimicrobial properties makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2,4-ditert-butyl-6-(2-nitroanilino)phenol

InChI

InChI=1S/C20H26N2O3/c1-19(2,3)13-11-14(20(4,5)6)18(23)16(12-13)21-15-9-7-8-10-17(15)22(24)25/h7-12,21,23H,1-6H3

InChI Key

CGCZGHDNCRVCII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C

Origin of Product

United States

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